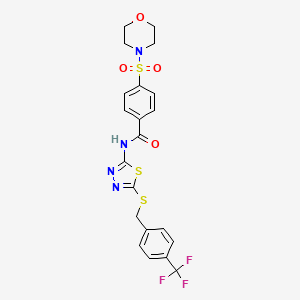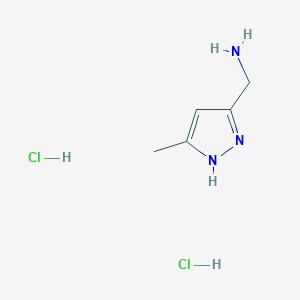
5-(Aminomethyl)-3-methylpyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-methylpyrazole dihydrochloride (5-AM3MPD) is a chemical compound used in a variety of scientific research applications. It is a colorless, water-soluble solid, with an empirical formula of C5H9N2O2Cl2 and a molecular weight of 188.04 g/mol. 5-AM3MPD is a derivative of pyrazole, a five-membered ring of nitrogen and carbon atoms, and is often used in laboratory experiments as a substrate for enzymatic reactions.
Applications De Recherche Scientifique
Tautomerism and Molecular Vibrations
A study by Szabó et al. (2001) focused on the tautomerism and molecular vibrations of a similar compound, 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Quantum chemical calculations and vibrational spectroscopy were employed to investigate its structure and molecular vibrations. The analysis revealed a predominance of the 5-amino-3-methyl form in the tautomeric equilibrium, with intramolecular hydrogen bonding significantly stabilizing this form. This study provides insights into the structural characteristics and stability of related pyrazole compounds, which can be relevant for designing new materials and molecules with specific properties (Szabó, Češljević, & Kovács, 2001).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to 5-(Aminomethyl)-3-methylpyrazole, as corrosion inhibitors for mild steel in HCl solution. The study demonstrated that these compounds are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The findings suggest potential applications of similar compounds in protecting metals against corrosion, particularly in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
Synthetic Chemistry
Lipson et al. (2008) examined the reactions of α-aminoazoles, including 5-amino-3-methylpyrazole, with (2E)-3-phenylacryloyl chloride. This study highlights the compound's role in synthetic chemistry, particularly in the formation of heterocyclic systems. The research offers insights into the reactivity and potential applications of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride in synthesizing novel organic compounds (Lipson, Karnozhitskaya, Shishkina, Shishkin, & Turov, 2008).
Antibacterial Activity
A multicomponent synthesis study by Frolova et al. (2011) discovered novel heterocyclic compounds, including 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities. This study suggests that derivatives of 5-(Aminomethyl)-3-methylpyrazole can serve as the basis for developing new antibacterial agents, showcasing the compound's potential in medicinal chemistry (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Coordination Chemistry
Research by Schuitema et al. (2002) on [Cu2(5-aminomethyl-3-methylpyrazole)2Cl4] revealed the synthesis, optical and magnetic properties, and crystal structure of a dinuclear chloro-bridged copper(II) compound. This study highlights the potential of 5-(Aminomethyl)-3-methylpyrazole derivatives in coordination chemistry, particularly in developing materials with specific magnetic properties (Schuitema, Stassen, Driessen, & Reedijk, 2002).
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNAYPZCHTJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-methylpyrazole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

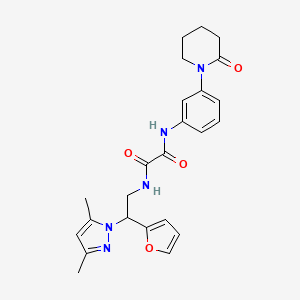
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
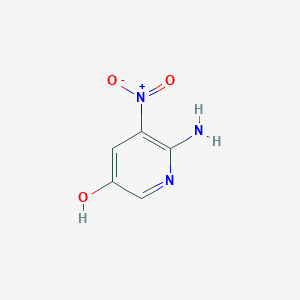

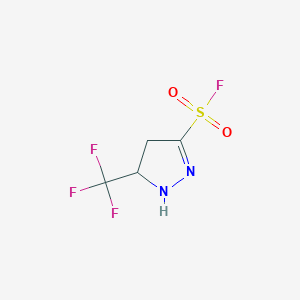

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)
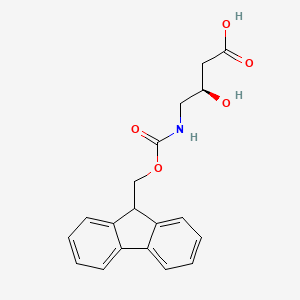
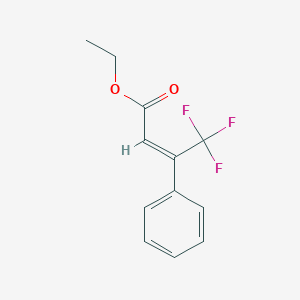

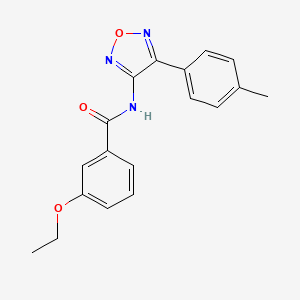
![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
